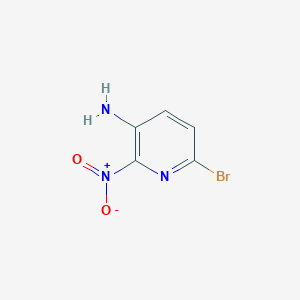

6-Bromo-2-nitropyridin-3-amine

描述

6-Bromo-2-nitropyridin-3-amine, with the chemical formula C5H4BrN3O2, is a substituted pyridine (B92270) derivative that has garnered attention in the scientific community. nih.gov Its structure, featuring a bromine atom, a nitro group, and an amine group attached to the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules. chemimpex.combldpharm.com

| Property | Data |

| Molecular Formula | C5H4BrN3O2 |

| Molecular Weight | 218.01 g/mol |

| CAS Number | 1211333-10-6 |

| Appearance | Yellow solid |

| Storage | 2-8°C, Inert atmosphere |

| Data sourced from multiple chemical suppliers and databases. bldpharm.comaccelachem.comchemimpex.com |

The presence of both a nitro group and a bromine atom on the pyridine ring significantly influences the compound's reactivity. The nitro group is electron-withdrawing, which enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. This heightened reactivity is a key aspect of its significance in nitropyridine chemistry.

Researchers have utilized this compound in the development of various bioactive compounds. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a handle for further functionalization. chemimpex.com This dual reactivity allows for the strategic construction of complex molecular architectures.

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from coal tar, and its structure was determined decades later, revealing its relationship to benzene (B151609) with one carbon atom replaced by nitrogen. openaccessjournals.comwikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 by combining acetylene (B1199291) and hydrogen cyanide to produce pyridine. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis. wikipedia.org

Over the years, research into pyridine derivatives has expanded exponentially, driven by their diverse applications in medicine and materials science. openaccessjournals.comresearchgate.net The development of new synthetic methodologies has enabled chemists to create a vast library of substituted pyridines with tailored properties. nih.gov The investigation of compounds like this compound is a continuation of this long-standing effort to explore the chemical space of pyridine derivatives.

The utility of this compound as a versatile building block is a central theme in its research profile. Its functional groups—bromo, nitro, and amino—provide multiple points for chemical modification, making it a valuable precursor in the synthesis of a wide range of target molecules. chemimpex.combldpharm.com

For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. google.com This allows for the introduction of diverse substituents onto the pyridine core. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The existing amino group also offers a site for further chemical transformations.

This trifunctional nature allows for a modular approach to synthesis, where different fragments can be sequentially added to the this compound scaffold. This versatility has made it an attractive starting material for the synthesis of compounds with potential applications in pharmaceutical and materials science research. chemimpex.comgoogle.com

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTCUFQLPDXXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717769 | |

| Record name | 6-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211333-10-6 | |

| Record name | 6-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-nitropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 2 Nitropyridin 3 Amine

Established Synthetic Routes and Precursors

The synthesis of substituted pyridines like 6-Bromo-2-nitropyridin-3-amine is a multi-step process where the order of introduction of functional groups is critical for achieving the desired regiochemistry. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the presence of electron-withdrawing (nitro) and electron-donating (amino) groups, dictates the reaction pathways. A common strategy involves the sequential functionalization of a simpler pyridine precursor. For instance, a synthetic approach might begin with the bromination of an aminopyridine, followed by a carefully controlled nitration step.

Bromination Strategies in Pyridine Synthesis

The introduction of a bromine atom onto a pyridine ring is a key step in forming the target compound. The strategy employed depends heavily on the existing substituents on the ring, which direct the position of the incoming electrophile.

Direct bromination of aminopyridines is a common approach. For example, the bromination of 2-aminopyridine (B139424) can be achieved using bromine dissolved in acetic acid. orgsyn.org The reaction initially proceeds at a lower temperature, which is then allowed to rise to manage the crystallization of the hydrobromide salt product. orgsyn.org The strong activating, ortho-, para-directing nature of the amino group presents challenges in achieving specific regioselectivity, and mixtures of products can be formed.

To control the position of substitution, a "blocking" strategy may be employed. By introducing a halogen at a specific position, subsequent reactions like nitration can be directed to the desired location on the ring. googleapis.com Another common reagent for the bromination of activated aromatic rings is N-Bromosuccinimide (NBS), often used in a solvent like acetonitrile (B52724).

Table 1: Bromination Reagents and Conditions

| Reagent | Substrate Example | Conditions | Purpose |

|---|---|---|---|

| Bromine in Acetic Acid | 2-Aminopyridine | Cooled below 20°C, then allowed to rise | Direct bromination of an activated pyridine ring orgsyn.org |

Nitration Reactions in Pyridine Systems

Nitration of the pyridine ring is generally more challenging than for benzene (B151609) due to the ring's electron-deficient character. The presence of electron-withdrawing groups further deactivates the ring, making the reaction more difficult. ntnu.no Conversely, electron-donating substituents such as amino groups can facilitate the nitration process. ntnu.no

A standard method for nitrating substituted pyridines involves a mixture of concentrated nitric acid and sulfuric acid. For instance, 2-amino-5-bromopyridine (B118841) is nitrated by adding it to sulfuric acid at a low temperature (not exceeding 5°C), followed by the dropwise addition of nitric acid. orgsyn.org The reaction temperature is then carefully increased to ensure the completion of the reaction. orgsyn.org The final product, such as 2-amino-5-bromo-3-nitropyridine (B172296), is typically precipitated by pouring the reaction mixture onto ice and neutralizing it. orgsyn.org

Table 2: Nitration Reaction Details

| Substrate Example | Reagents | Key Conditions | Product Example |

|---|---|---|---|

| 2-Amino-5-bromopyridine | 95% Nitric Acid, Sulfuric Acid | Addition at 0°C, followed by stirring at 0°C, room temperature, and 50-60°C | 2-Amino-5-bromo-3-nitropyridine orgsyn.org |

Introduction of Amine Functionalities

The amine group in this compound can be introduced via several methods. One common strategy is the direct amination of a suitable pyridine precursor. This can involve the reaction of a halogenated pyridine with ammonia (B1221849) or an amine source, sometimes under high temperature and pressure. orgsyn.orggeorgiasouthern.edu For example, 3-amino-2-chloropyridine (B31603) can be aminated using concentrated aqueous ammonia at elevated temperatures. orgsyn.org

An alternative and widely used approach is the reduction of a nitro group. If a precursor like 6-bromo-3-nitropyridine is synthesized first, the subsequent reduction of the nitro group can yield the corresponding amine. This reduction is often accomplished through catalytic hydrogenation using a palladium catalyst, which typically provides the desired amino-bromopyridine in high yield and purity.

Advanced Synthetic Approaches and Innovations

Beyond established multi-step syntheses, advanced methodologies offer alternative and often more efficient routes for creating or modifying complex pyridine derivatives.

Nucleophilic Substitution Reactions in Halogenated Nitropyridines

Halogenated nitropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a halide ion by a nucleophile.

This principle can be applied to synthesize amino-substituted nitropyridines. An amine can act as the nucleophile, attacking the carbon atom bearing a halogen (such as fluorine, chlorine, or bromine) and displacing it. For example, the fluorine in 3-fluoro-2-nitropyridine (B1302947) can be readily substituted by various aliphatic amines. researchgate.net This reactivity allows for the direct introduction of an amino group onto a pre-functionalized bromo-nitropyridine ring system, providing a convergent approach to the target molecule. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to produce multiple products, indicating the complex reactivity of these systems. researchgate.net

Palladium-Catalyzed Coupling Reactions in Pyridine Chemistry (e.g., Heck reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While not typically used to construct the core this compound structure itself, these reactions are crucial for further modifying it or its precursors.

The Suzuki cross-coupling reaction, for example, is used to couple a bromo-substituted pyridine with an arylboronic acid. mdpi.com This reaction is typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) and a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com This methodology allows for the introduction of various aryl or heteroaryl groups at the bromine-substituted position, demonstrating an advanced application in the broader chemistry of bromo-aminopyridines. mdpi.com The efficiency of these coupling reactions can be fine-tuned by the choice of catalyst, ligand, base, and solvent system.

Multi-Step Organic Synthesis Methodologies

The synthesis of this compound is typically achieved through a multi-step process, often involving the introduction of bromo, nitro, and amino groups onto a pyridine ring. A common strategy involves the nitration of a pre-existing aminobromopyridine precursor.

One analogous and well-documented multi-step synthesis is that of 2-amino-5-bromo-3-nitropyridine, which provides a solid framework for understanding the synthesis of its isomers like this compound. orgsyn.org This process begins with the bromination of 2-aminopyridine in acetic acid to yield 2-amino-5-bromopyridine. orgsyn.org The subsequent step is the critical nitration of this intermediate. orgsyn.org

The synthesis of the target compound, this compound, would likely follow a similar pathway, starting from a different aminobromopyridine isomer, such as 2-amino-6-bromopyridine. The general sequence is as follows:

Bromination: Introduction of a bromine atom to an aminopyridine ring.

Nitration: Introduction of a nitro group onto the bromo-aminopyridine intermediate.

The resulting this compound serves as a valuable precursor itself. For instance, it is used in the synthesis of 6-bromopyridine-2,3-diamine (B144056) through the reduction of the nitro group, typically using zinc powder in a mixed solvent system of acetic acid, methanol, and ethanol (B145695). chemicalbook.com This subsequent transformation highlights the utility of this compound in constructing more complex substituted pyridines.

A patent describes a process for preparing 2-nitro-3-aminopyridine which involves protecting the amino group of 3-aminopyridine (B143674) as a urea (B33335) derivative before nitration. google.com This strategy is employed to control the regioselectivity of the nitration and prevent undesired side reactions. google.com Such a protective group strategy could also be applicable in the synthesis of this compound to achieve the desired isomer.

Investigation of Reaction Conditions and Catalysis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the presence of catalysts.

Solvent Effects on Synthetic Outcomes

The choice of solvent is critical in the synthesis of nitropyridines. In the nitration step, concentrated sulfuric acid is commonly used as the solvent. orgsyn.orgchemicalbook.com It serves to protonate the pyridine nitrogen, which deactivates the ring towards electrophilic aromatic substitution. However, it also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The reaction of 2-amino-5-bromopyridine with nitric acid is carried out in concentrated sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration or decomposition. orgsyn.org

For other reactions involving substituted pyridines, various polar protic and aprotic solvents are employed. For instance, in the reduction of 6-bromo-3-nitropyridin-2-amine (B1280781) to 6-bromopyridine-2,3-diamine, a mixture of glacial acetic acid, methanol, and ethanol is used. chemicalbook.com In palladium-catalyzed amination reactions of bromopyridines, solvents like dioxane are common. acs.org The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity.

Role of Catalysts in Synthetic Transformations (e.g., copper sulfate (B86663), palladium)

Catalysts play a pivotal role in the synthesis and functionalization of pyridine derivatives.

Copper Sulfate: Copper (II) salts, including copper sulfate, can be used as catalysts in various pyridine syntheses. echemi.com For example, copper sulfate has been shown to be an effective catalyst for the synthesis of tetrasubstituted pyridine derivatives in a water-ethanol solvent system. researchgate.net While not directly implicated in the primary synthesis of this compound, copper-catalyzed reactions are relevant for the broader chemistry of pyridine compounds.

Palladium: Palladium catalysts are extensively used for cross-coupling reactions to functionalize bromopyridines. Palladium-catalyzed amination is a powerful method for forming carbon-nitrogen bonds. nih.govnih.gov For instance, the coupling of aryl bromides, including bromopyridines, with amines can be achieved using palladium complexes with specific phosphine (B1218219) ligands like P(o-tolyl)₃ or bis(phosphine) ligands. acs.org The use of palladium precatalysts based on bulky biarylphosphine ligands such as tBuBrettPhos has enabled the efficient amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.govmit.edu These methods are highly relevant for the further modification of this compound or its derivatives. The choice of ligand is crucial for the success of these reactions, with ligands like RuPhos and BrettPhos showing outstanding performance in the C,N-cross coupling of 3-halo-2-aminopyridines. nih.gov

Control of Regioselectivity and Isomer Formation

The control of regioselectivity is a major challenge in the synthesis of polysubstituted pyridines. During the nitration of substituted pyridines, the position of the incoming nitro group is directed by the existing substituents on the ring.

In the case of nitrating 2-aminopyridine, the amino group is a strong activating ortho-, para-director. However, under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, and the amino group can also be protonated, which complicates the directing effects. The nitration of 2-aminopyridine often leads to a mixture of isomers, with the major product being the 5-nitro derivative. orgsyn.org

The formation of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine demonstrates that the nitration occurs at the position ortho to the amino group and meta to the bromo group. orgsyn.org This suggests that the amino group has a stronger directing effect than the bromine atom in this particular electrophilic substitution.

To achieve a different regiochemistry, such as in this compound, one would need to start with the appropriate isomer of aminobromopyridine and carefully control the reaction conditions. The inherent electronic properties of the pyridine ring, which is electron-deficient, make electrophilic substitution difficult and often require harsh conditions. pharmaguideline.com The protonation of the ring nitrogen further deactivates the molecule. researchgate.net

Alternative methods for introducing nitro groups, such as reacting pyridine with dinitrogen pentoxide in an organic solvent followed by treatment with aqueous sodium bisulfite, have been developed to yield 3-nitropyridines through a mechanism that is not a direct electrophilic aromatic substitution but involves a researchgate.netchempanda.com sigmatropic shift. researchgate.netresearchgate.net The use of directing groups, such as an N-sulfonyl group, has also been reported for the selective C3–H nitration of 2-aminopyridines. rsc.org

The following table summarizes the key reactants and conditions in the synthesis of a related compound, which can be inferred for the synthesis of this compound:

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

| Bromination | 2-Aminopyridine | Bromine | Acetic Acid | Below 20°C | 2-Amino-5-bromopyridine |

| Nitration | 2-Amino-5-bromopyridine | 95% Nitric Acid | Sulfuric Acid | 0-60°C | 2-Amino-5-bromo-3-nitropyridine |

| Reduction | 6-Bromo-3-nitropyridin-2-amine | Zinc Powder | Acetic Acid, Methanol, Ethanol | 0°C to Room Temp | 6-Bromopyridine-2,3-diamine |

Chemical Reactivity and Transformation Studies of 6 Bromo 2 Nitropyridin 3 Amine

Electrophilic and Nucleophilic Reaction Pathways

The pyridine (B92270) ring in 6-bromo-2-nitropyridin-3-amine is electron-deficient due to the presence of the strongly electron-withdrawing nitro group and the bromine atom. georganics.sk This electronic characteristic generally retards electrophilic aromatic substitution reactions but facilitates nucleophilic aromatic substitution (NAS) reactions. georganics.sk The high electrophilicity at specific carbon positions makes the compound susceptible to attack by nucleophiles. For instance, the presence of fluorine or nitro groups in similar pyridine derivatives increases electrophilicity, enabling nucleophilic substitutions.

The bromine atom at the 6-position can be displaced by various nucleophiles. Similarly, the nitro group can be a target for nucleophilic substitution, although substitution of the bromine atom is more common. clockss.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to a primary amino group under various reaction conditions. This transformation is a crucial step in the synthesis of various derivatives. Common reducing agents and methods include:

Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is an effective method for the reduction of the nitro group.

Metal-Acid Systems: Combinations such as iron powder in the presence of an acid like ammonium (B1175870) chloride in a solvent mixture of ethanol (B145695) and water can be used. smolecule.com Other metal/acid systems like tin (Sn) or stannous chloride (SnCl2) in hydrochloric acid (HCl) are also employed for reducing nitropyridines. ambeed.comorgsyn.org

Other Reducing Agents: Iron powder and ammonium chloride in ethanol and water have been successfully used for the reduction of similar nitro-pyridines. smolecule.com Hydrazine hydrate (B1144303) can also be used to reduce the nitro group. A metal-free approach using trichlorosilane (B8805176) (HSiCl3) and a tertiary amine has been shown to be effective for the reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org

The reduction of the nitro group to an amine is a fundamental reaction in the synthesis of various biologically active molecules. mdpi.com

Substitution Reactions Involving the Bromine Atom

The bromine atom at the 6-position of this compound is susceptible to substitution by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyridine ring.

Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. For example, the Sonogashira coupling reaction of 3-bromo-2-aminopyridines with terminal alkynes, in the presence of a palladium catalyst, affords 2-amino-3-alkynylpyridines in good yields. scirp.org Similarly, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with primary and secondary amines, using catalysts like RuPhos- and BrettPhos-precatalysts, provide a route to N3-substituted-2,3-diaminopyridines. nih.govresearchgate.net These coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. uwindsor.ca

Nucleophilic substitution reactions can also be used to replace the bromine atom with other groups, such as amines or thiols. smolecule.com

Investigations into Nitro Group Migration and Rearrangements

While not extensively documented for this compound itself, studies on similar nitropyridine systems have revealed the potential for nitro group migration. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. clockss.org This rearrangement is believed to proceed through an anionic intermediate. researchgate.net

Another study on the nitration of pyridine with dinitrogen pentoxide suggests that the nitro group can migrate from the nitrogen atom to the 3-position via a clockss.org sigmatropic shift. researchgate.net Furthermore, the synthesis of certain imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones substituted with a nitropyridine group involves a base-induced rearrangement. mdpi.com These findings suggest that under specific reaction conditions, rearrangements involving the nitro group could be a possibility for this compound.

Reactivity of the Amine Functionality

The primary amine group at the 3-position of this compound exhibits typical reactivity for an aromatic amine. It can undergo a variety of reactions, including:

Acylation: The amine can be acylated with reagents like bromoacetyl chloride to form the corresponding amide. mdpi.com

Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines.

Diazotization: The amino group can be diazotized, for instance with tert-butyl nitrite, to form a diazonium salt, which can then be subjected to further transformations.

Oxidation: The amino group can be oxidized. For example, hydrogen peroxide has been used for the oxidation of similar amino-pyridines. researchgate.net

The reactivity of the amine group provides another avenue for the functionalization of the this compound molecule, allowing for the synthesis of a wide range of derivatives. chemimpex.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Pharmaceutical Development

6-Bromo-2-nitropyridin-3-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comindiamart.com Its value stems from the reactivity of its functional groups. The bromine atom, for instance, can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments. chemimpex.com The nitro group can be reduced to an amino group, which can then be further functionalized, while the existing amino group provides another site for chemical modification. This trifecta of reactive sites makes it a highly adaptable scaffold for building a variety of pharmaceutical candidates. chemimpex.com

The compound's utility is demonstrated in its application in the synthesis of molecules targeting a range of diseases. Researchers have utilized this compound and its analogs in the development of potential treatments for cancer and bacterial infections. chemimpex.comchemimpex.com The ability to readily modify its structure allows for the creation of libraries of related compounds, which is a key strategy in modern drug discovery to identify lead compounds with optimal efficacy and safety profiles.

Development of Potential Therapeutic Agents

The structural framework of this compound has been a springboard for the discovery of new therapeutic agents. Its derivatives have been investigated for a variety of biological activities, showcasing the compound's potential in addressing significant health challenges.

Anticancer Agent Investigations

Derivatives of this compound have shown promise in the field of oncology. chemimpex.com For example, related nitropyridine derivatives have been synthesized and evaluated as potent anticancer agents. mdpi.com The core structure can be elaborated to interact with specific biological targets involved in cancer progression. For instance, research on similar pyridine (B92270) derivatives has led to the development of inhibitors for enzymes like SHP2, which are implicated in cancer cell signaling pathways. sci-hub.se

Antimicrobial Agent Studies

The fight against infectious diseases has also benefited from research involving this compound derivatives. Studies have explored the antimicrobial potential of compounds synthesized from this and related nitropyridines. researchgate.net Research has shown that certain nitropyridine derivatives exhibit significant antibacterial activity against various pathogens. The ability to synthesize a range of derivatives allows for the fine-tuning of their antimicrobial spectrum and potency. researchgate.net

Enzyme Inhibition and Receptor Modulation

The chemical architecture of this compound is well-suited for designing molecules that can interact with enzymes and cellular receptors. indiamart.com The presence of both electron-withdrawing (nitro and bromo groups) and electron-donating (amino group) substituents influences the compound's electronic properties, which is crucial for binding to biological targets. indiamart.com Derivatives have been investigated for their ability to inhibit various enzymes, including kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com The modulation of receptor activity is another area of investigation, where the compound's structure can be tailored to achieve specific interactions. evitachem.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound and its analogs are valuable tools in such studies. By systematically modifying the different functional groups on the pyridine ring, researchers can determine which parts of the molecule are essential for its therapeutic effects.

For instance, SAR studies on related pyridine derivatives have explored how different substituents on the phenyl ring influence their inhibitory activity against specific enzymes. sci-hub.se These studies can reveal critical information about the binding pocket of a target protein and guide the design of more potent and selective inhibitors. The strategic placement of substituents on the pyridine ring is known to influence its electronic properties, solubility, and reactivity, which are all key factors in determining a compound's biological activity.

Design and Synthesis of Bioactive Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical chemistry. This compound is an important precursor for the synthesis of a variety of bioactive heterocycles. chemimpex.comkochi-tech.ac.jp The pyridine ring itself is a privileged structure in drug design, and the functional groups on this starting material allow for its elaboration into more complex heterocyclic systems. researchgate.net

The synthesis of novel heterocyclic compounds is a major focus of medicinal chemistry, aiming to discover new drugs with improved properties. taylorfrancis.com The reactivity of this compound facilitates its use in multicomponent reactions, which are efficient methods for generating molecular diversity and creating libraries of heterocyclic compounds for biological screening. acs.org This approach accelerates the drug discovery process by allowing for the rapid synthesis and evaluation of a large number of potential drug candidates.

Applications in Materials Science and Agrochemical Research

Utilization in Advanced Materials Development (e.g., polymers, coatings, dyes)

The distinct chemical structure of 6-Bromo-2-nitropyridin-3-amine makes it a valuable compound in the field of materials science. chemimpex.com Its pyridine (B92270) ring, substituted with reactive amino, nitro, and bromo groups, provides multiple sites for chemical modification, making it an attractive building block for creating advanced materials. chemimpex.com The compound is explored for its potential in synthesizing novel polymers and specialized coatings. chemimpex.comchemimpex.com Its unique chemical properties are a key factor in this exploration. chemimpex.com

Furthermore, this compound serves as a precursor in the development of dyes. chemimpex.com The presence of the nitro group is particularly advantageous, as it can undergo further functionalization, allowing for the creation of tailored compounds with specific chromophoric properties. chemimpex.com This adaptability makes it a significant molecule for researchers aiming to develop new materials with customized characteristics for innovative applications. chemimpex.com

Role in Agrochemical Formulation (e.g., herbicides, pesticides)

In the agrochemical sector, this compound is a key intermediate in the synthesis and formulation of various agricultural chemicals. chemimpex.comchemimpex.com It is utilized as a precursor in the production of pesticides and herbicides designed to enhance crop protection and improve yield. chemimpex.comlookchem.com The compound's molecular architecture, featuring both electron-donating and electron-withdrawing groups, influences its reactivity and potential interactions with biological targets, which is a subject of interest in agrochemical research. indiamart.com

Its role as a foundational chemical building block allows for the creation of more complex molecules with desired agrochemical activities. chemimpex.comchembk.com The bromine atom enhances its reactivity, facilitating diverse chemical transformations that are crucial for developing new and effective agrochemical products. chemimpex.comchemimpex.com Research has pointed to the use of related nitropyridine derivatives in creating new series of insecticides. mdpi.com The structural features of such pyridine frameworks are often associated with herbicidal or pesticidal activity.

Biological Activity and Mechanistic Investigations

Exploration of Molecular Targets and Pathways

There is currently no specific information available in peer-reviewed scientific literature that identifies the molecular targets or signaling pathways directly modulated by 6-Bromo-2-nitropyridin-3-amine. Research on structurally related nitropyridine derivatives suggests that such compounds can be versatile in their biological interactions, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme and Receptor Interaction Studies

Detailed studies on the interaction of this compound with specific enzymes or receptors have not been reported in the available scientific literature. While it is plausible that the functional groups present on the molecule—the bromo, nitro, and amine substituents on the pyridine (B92270) ring—could facilitate interactions with biological macromolecules, no such specific interactions have been experimentally confirmed for this particular compound.

Cellular Mechanisms of Action

Information regarding the cellular mechanisms of action for this compound is not available. Studies on related compounds, such as tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate, suggest that the nitro group could potentially be reduced to form reactive intermediates within a cellular environment, but this is a general characteristic of nitroaromatic compounds and not a specific finding for this compound.

In Vitro and In Vivo Biological Assay Methodologies

As there are no published studies detailing the biological activity of this compound, there are no specific in vitro or in vivo biological assay methodologies reported for its evaluation. The compound is commercially available, indicating its use primarily as a chemical intermediate or a building block in the synthesis of other compounds. Any biological evaluation would require the development and application of specific assays tailored to a hypothesized activity, which has not yet been described in the literature.

Advanced Characterization and Spectroscopic Methodologies in Research

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in 6-bromo-2-nitropyridin-3-amine.

FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 2-amino-3-bromo-5-nitropyridine (B103754), was recorded using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique. nih.gov This analysis reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. For the isomeric compound 5-bromo-2-nitropyridine (B47719), FT-IR and FT-Raman spectra have been recorded and analyzed in detail. chemchart.comresearchgate.net Theoretical calculations using density functional theory (DFT) have been employed to assign the observed vibrational frequencies to specific modes of vibration. chemchart.comresearchgate.net These studies provide a basis for interpreting the vibrational spectra of substituted nitropyridines.

Key vibrational frequencies for related bromonitropyridine derivatives are often observed in the following regions:

N-H stretching: Typically found in the 3400-3200 cm⁻¹ region for the amine group.

C-H stretching: Aromatic C-H stretching vibrations usually appear around 3100-3000 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are strong indicators, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the pyridine (B92270) ring and the amino group.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides details on the number of different types of protons, their chemical shifts, and their coupling patterns, which reveals the substitution pattern on the pyridine ring. For a related isomer, 2-amino-6-bromopyridine, the ¹H NMR spectrum has been reported. chemicalbook.com In a study involving the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, ¹H NMR and 2D NMR techniques were crucial in distinguishing between different isomers formed, including a nitro-group migration product. clockss.org The chemical shifts and coupling constants of the aromatic protons are highly dependent on the positions of the bromo, nitro, and amino substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the chemical shifts of each carbon atom in the molecule. The electron-withdrawing effects of the nitro group and the bromine atom, along with the electron-donating effect of the amino group, significantly influence the chemical shifts of the pyridine ring carbons. This information is critical for confirming the substitution pattern. For instance, in a study of related nitropyridines, ¹³C NMR spectral data was used to confirm the structure of the synthesized products. clockss.org

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 (aromatic protons), 5.0 - 7.0 (amine protons) | The exact shifts and coupling constants depend on the solvent and the electronic effects of the substituents. |

| ¹³C | 100 - 160 | The carbons attached to the nitro group and bromine atom will show distinct shifts due to their strong electronic effects. |

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The molecular formula of this compound is C₅H₄BrN₃O₂, which corresponds to a monoisotopic mass of approximately 216.9487 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural information. For example, the loss of the nitro group (NO₂) or the bromine atom (Br) would result in characteristic fragment ions. In a study of a related compound, mass spectral data was used to identify the molecular weights of the reaction products. clockss.org

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 217.95596 |

| [M+Na]⁺ | 239.93790 |

| [M-H]⁻ | 215.94140 |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from any impurities or isomers.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then passed through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, is used to monitor the eluting compounds.

The purity of a similar compound, 2-amino-6-bromo-3-nitropyridine, is often specified as ≥96% as determined by HPLC. chemimpex.com In research involving the synthesis of nitropyridine derivatives, HPLC was used to distinguish between different isomers based on their retention times. clockss.org The choice of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) is critical for achieving good separation.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption bands correspond to electronic transitions between different molecular orbitals.

The UV-Vis spectrum is influenced by the chromophores present in the molecule, which in this case include the nitropyridine ring system. The positions (λmax) and intensities of the absorption maxima are sensitive to the substituents on the pyridine ring and the solvent used for the analysis. A study on 2-amino-3-bromo-5-nitropyridine involved theoretical calculations of its electronic properties, which can be correlated with experimental UV-Vis spectra. researchgate.net Similarly, the UV-Vis spectral analysis of 5-bromo-2-nitropyridine has been investigated both experimentally and theoretically. researchgate.net This type of analysis helps in understanding the electronic transitions, such as n→π* and π→π*, within the molecule.

Computational and Theoretical Studies on 6 Bromo 2 Nitropyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the molecular structure, reactivity, and properties of chemical compounds. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used to model organic molecules with a high degree of accuracy. doi.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. doi.org For molecules with rotatable bonds, such as the amine group in 6-Bromo-2-nitropyridin-3-amine, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative energies. doi.org

In typical studies on related compounds, like 3-hydroxy-6-methyl-2-nitropyridine, researchers calculate the total energies of different conformers to identify the global energy minimum, which represents the most stable form of the molecule. doi.org The optimized geometrical parameters, including bond lengths and angles, are then calculated for this stable conformer. doi.orgscispace.com However, specific optimized bond lengths, angles, or conformational energy data for this compound are not available in the reviewed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key component of this investigation. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, using a color-coded scheme to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. uni-muenchen.demdpi.com This map is invaluable for predicting how the molecule will interact with other charged species or biological targets. mdpi.comresearchgate.net For instance, in studies of similar compounds, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. mdpi.comresearchgate.net While these analyses are standard, specific HOMO-LUMO energy values or MEP maps for this compound have not been published.

Spectroscopic Property Predictions (e.g., vibrational frequencies)

DFT calculations are widely used to predict vibrational spectra (FT-IR and FT-Raman). doi.org By calculating the harmonic vibrational frequencies from the optimized molecular structure, researchers can assign the various vibrational modes of the molecule. scispace.comcardiff.ac.uk These theoretical frequencies are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. doi.org This predictive capability is crucial for interpreting experimental spectra and confirming the molecular structure. For example, studies on related nitropyridines have successfully assigned characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO2 group. doi.org However, a calculated vibrational spectrum and corresponding assignments for this compound are not documented in the literature.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. als-journal.complos.org

Prediction of Binding Orientations and Affinities

Molecular docking simulations place a ligand into the binding site of a protein in various orientations and conformations to find the most favorable binding mode. nih.gov The results are often ranked using a scoring function that estimates the binding affinity, commonly expressed as a binding energy (e.g., in kcal/mol). researchgate.netnih.gov A lower binding energy generally suggests a more stable and potent protein-ligand interaction. als-journal.com For example, in a study on the related compound 2-Amino-3-bromo-5-nitropyridine (B103754), docking into the active site of a Dihydrofolate synthase inhibitor protein revealed a minimum binding energy of -5.9 kcal/mol. researchgate.netnih.gov Such specific predictions of binding orientation and affinity are not available for this compound.

Protein-Ligand Interaction Modeling

Following docking, the predicted protein-ligand complex can be further analyzed to model the specific interactions that stabilize the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues of the protein's active site. als-journal.com Molecular dynamics simulations can then be employed to study the stability of this complex over time, providing a more dynamic picture of the interaction. plos.org These detailed interaction models are critical in drug discovery for understanding the mechanism of action and for designing more effective molecules. Despite the utility of this method, no studies modeling the interaction of this compound with any specific protein target have been found in the literature.

Analysis of Molecular Descriptors and Reactivity Indices

The electronic and reactive characteristics of 2-amino-3-bromo-5-nitropyridine have been elucidated through the calculation of various molecular descriptors and reactivity indices. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical behavior of the molecule. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. For 2-amino-3-bromo-5-nitropyridine, the calculated energy gap is significant, suggesting a stable molecular structure. Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) have been determined to quantify the molecule's reactivity. The low softness value and the calculated electrophilicity index are particularly descriptive of its potential biological activity. researchgate.net

Table 1: Molecular Descriptors and Reactivity Indices for 2-Amino-3-bromo-5-nitropyridine

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| Energy Gap (ΔE) | - | eV |

| Electronegativity (χ) | - | eV |

| Chemical Potential (μ) | - | eV |

| Global Hardness (η) | - | eV |

| Global Softness (S) | 0.239 | eV⁻¹ |

| Electrophilicity Index (ω) | 5.905 | eV |

Data sourced from a computational study on 2-amino-3-bromo-5-nitropyridine. researchgate.net

The Fukui function is another important tool for predicting the local reactivity within a molecule, identifying the most probable sites for nucleophilic and electrophilic attack. While specific Fukui function values for each atom of 2-amino-3-bromo-5-nitropyridine are not detailed here, this analysis is fundamental to understanding its reaction mechanisms. researchgate.net

Non-Linear Optical (NLO) Property Investigations

The investigation of non-linear optical (NLO) properties is essential for the development of new materials for photonic and optoelectronic applications. For 2-amino-3-bromo-5-nitropyridine, computational studies have been performed to determine its NLO characteristics. researchgate.net

The calculated values for the dipole moment (μ), the anisotropy of polarizability (α), and the first-order hyperpolarizability (β) provide a quantitative measure of the NLO response of the molecule. The significant value of the first-order hyperpolarizability, in conjunction with a non-zero dipole moment, suggests that 2-amino-3-bromo-5-nitropyridine has the potential to be a good candidate for NLO materials. researchgate.net The charge delocalization and stability of the molecule, which are crucial for NLO activity, have been further studied using Natural Bond Orbital (NBO) analysis. researchgate.net

Table 2: Non-Linear Optical (NLO) Properties of 2-Amino-3-bromo-5-nitropyridine

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.851 | Debye |

| Anisotropy of Polarizability (α) | 1.723 x 10⁻²³ | esu |

| First-Order Hyperpolarizability (β) | 7.428 x 10⁻³⁰ | esu |

Data sourced from a computational study on 2-amino-3-bromo-5-nitropyridine. researchgate.net

Future Research Directions and Potential Innovations

Exploration of Novel Reaction Pathways and Synthetic Strategies

The pursuit of chemical innovation continually seeks more efficient, selective, and environmentally benign synthetic methods. For 6-Bromo-2-nitropyridin-3-amine and its analogs, future research is poised to explore new catalytic systems and reaction cascades.

Advanced Coupling Reactions : While the bromine atom is amenable to standard cross-coupling reactions, future work will likely focus on developing novel catalytic systems that offer greater substrate scope and functional group tolerance. This includes exploring catalysts for reactions like Suzuki-Miyaura and other coupling methods that can be performed under milder conditions. The nitro group's electron-withdrawing nature enhances the reactivity of the pyridine (B92270) ring, making it a candidate for innovative cross-coupling strategies.

Nitro Group Transformations : The nitro group is not merely a passive substituent; it is a key functional handle. Beyond its typical reduction to an amine, research is exploring its participation in more complex transformations. mdpi.com Studies on related nitropyridine systems have revealed unexpected nitro-group migrations during nucleophilic substitution reactions. clockss.org For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a rearranged product where the nitro group migrates. clockss.org A systematic investigation into similar rearrangements with this compound under various conditions (e.g., different solvents, bases, temperatures) could unlock new isomers and synthetic pathways that are otherwise difficult to access. clockss.org

Photochemical and Electrochemical Synthesis : The application of photochemistry and electrochemistry offers green alternatives to traditional chemical synthesis. Future studies could investigate the photochemical reactivity of the nitro-pyridine scaffold or develop electrochemical methods for the selective reduction of the nitro group or the functionalization of the C-Br bond. A related compound is noted for its utility in photochemistry research. google.com

Development of New Therapeutic Applications and Lead Compounds

This compound is a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. chemimpex.comchemimpex.com Its derivatives are being investigated for a range of therapeutic applications, a trend that is expected to grow. chemimpex.com

Kinase Inhibitors : Nitropyridine scaffolds are integral to the development of various kinase inhibitors. mdpi.comgoogle.com Derivatives are being researched as potential inhibitors for kinases such as Janus kinase 2 (JAK2), Glycogen synthase kinase 3 (GSK3), PI3, KIT, CSF-1R, and FLT3. mdpi.comgoogle.com The typical synthetic route involves the reduction of the nitro group to an amine, followed by coupling with other moieties to build the final inhibitor structure. mdpi.com Future research will focus on using this compound to generate new libraries of compounds for screening against a wider array of kinases implicated in cancer and inflammatory diseases.

Anti-Cancer and Anti-Bacterial Agents : The compound serves as a key intermediate in synthesizing potential anti-cancer and anti-bacterial therapies. chemimpex.com Research into novel derivatives could lead to the discovery of lead compounds with improved potency and selectivity. For example, substituted 3-nitropyridines have been used to create potent inhibitors of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is a target in certain types of lymphoma. mdpi.com

Necroptosis Inhibitors : In the field of cell death, nitropyridine derivatives have been synthesized as inhibitors of necroptosis, a form of programmed necrosis. mdpi.com Starting from 2-chloro-3-nitropyridine, a selective reduction of the nitro group is a key step in creating imidazo[4,5-b]pyridines that show activity against necroptosis at nanomolar concentrations. mdpi.com This suggests a promising future direction for derivatives of this compound in treating diseases where necroptosis plays a role, such as ischemic injury and neurodegenerative disorders.

Advanced Materials and Niche Applications

The unique electronic and structural properties of this compound make it a candidate for applications beyond pharmaceuticals.

Polymers and Coatings : The compound is being explored for its potential use in creating advanced materials, including specialized polymers and coatings where its unique chemical properties could impart desirable characteristics such as thermal stability or specific electronic functions. chemimpex.com

Dyes and Photochemicals : The nitroaromatic structure is a common feature in dyes. The ability to functionalize the compound at its three distinct sites (amino, nitro, bromo) allows for the synthesis of tailored dyes. chemimpex.com Furthermore, the core structure is relevant to the field of photochemistry, suggesting potential applications in photosensitizers or materials for optical data storage. google.com

Agrochemicals : Like its applications in pharmaceuticals, the compound is also used as an intermediate in the formulation of next-generation agrochemicals, such as herbicides and pesticides, to enhance crop protection. chemimpex.comindiamart.com

Integration of Computational and Experimental Approaches in Chemical Research

Modern chemical research increasingly relies on a synergistic relationship between computational modeling and experimental validation. This integrated approach is crucial for accelerating the discovery and optimization of molecules like this compound.

Predictive Modeling : Computational tools are used to predict the physicochemical and biological properties of derivatives before they are synthesized. Parameters such as LogP (lipophilicity), PSA (Polar Surface Area), and molecular weight are calculated to assess drug-likeness. chemsrc.com Advanced modeling can predict reactivity, reaction mechanisms, and spectroscopic signatures to guide experimental work.

Structure-Based Design : For therapeutic applications, computational docking can model how derivatives of this compound bind to biological targets like enzyme active sites. This allows for the rational design of more potent and selective inhibitors, saving significant time and resources in the drug discovery process.

Spectroscopic Prediction and Analysis : Computational chemistry can predict spectroscopic data, such as NMR spectra and collision cross-section values for mass spectrometry, which aids in the characterization of newly synthesized compounds. clockss.orguni.lu This is particularly valuable for confirming the structure of novel or unexpected products, such as those from rearrangement reactions. clockss.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | nih.gov |

| Molecular Weight | 218.01 g/mol | chemimpex.com |

| CAS Number | 84487-04-7 | chemimpex.com |

| Appearance | Yellow Solid | chemimpex.com |

| Melting Point | 199-202 ºC | chemsrc.com |

| Boiling Point | 349.5±37.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.9±0.1 g/cm³ | chemsrc.com |

| Flash Point | 165.2±26.5 °C | chemsrc.com |

| LogP | 2.65 | chemsrc.com |

| Polar Surface Area (PSA) | 84.73 Ų | chemsrc.com |

Table 2: Predicted Computational Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 217.95596 | 133.0 |

| [M+Na]⁺ | 239.93790 | 144.6 |

| [M-H]⁻ | 215.94140 | 138.2 |

| [M+K]⁺ | 255.91184 | 130.0 |

| [M+NH₄]⁺ | 234.98250 | 152.7 |

| Data sourced from PubChemLite and calculated using CCSbase. uni.lu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。